9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide family, characterized by an 8-oxo-8,9-dihydro-7H-purine core substituted at positions 2 and 9. The 2-phenyl and 9-(2,4-dimethoxyphenyl) substituents distinguish it from analogs. While specific biological data are unavailable in the provided evidence, its structural features align with purine derivatives used in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-12-8-9-13(14(10-12)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNCNEYIYXBGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the 2,4-dimethoxyphenyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethoxyphenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its purine core is similar to that of many biologically active molecules, making it a candidate for drug development, particularly in targeting enzymes and receptors involved in cellular signaling pathways.
Medicine
In medicine, research has focused on the compound’s potential therapeutic applications. Studies have investigated its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular targets.
Industry
Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exerting anti-cancer effects. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences, molecular properties, and synthesis/applications of related purine-6-carboxamides:
*Estimated based on structural analysis.
Substituent Effects on Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with 3,4-dimethylphenyl () and 4-methylphenyl (). Methoxy groups improve solubility in polar solvents and may influence binding affinity in biological systems.
Steric and Electronic Profiles :
Critical Notes and Discrepancies
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the purine scaffold followed by functionalization at specific positions. Various synthetic routes have been documented in literature, emphasizing the importance of substituents on the phenyl ring for enhancing biological activity.
Anticancer Properties
Research indicates that derivatives of purine compounds exhibit significant anticancer activities. For instance, studies have shown that modifications to the purine structure can enhance its efficacy against various cancer cell lines. The compound in focus has been evaluated for its cytotoxic effects on human cancer cells, with results demonstrating a notable reduction in cell viability at certain concentrations.
Table 1: Anticancer Activity of Purine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9-(2,4-dimethoxyphenyl)-8-oxo... | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| 9-(2,4-dimethoxyphenyl)-8-oxo... | HeLa (Cervical Cancer) | 15.0 | Inhibition of DNA synthesis |
| Other Analogues | Various | Varies | Multiple pathways |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It was noted that certain analogues could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. The structure-activity relationship suggests that electron-withdrawing groups enhance COX inhibitory activity.
Table 2: Anti-inflammatory Activity
| Compound | COX Enzyme Inhibition (IC50 µM) |
|---|---|
| 9-(2,4-dimethoxyphenyl)-8-oxo... | COX-1: 10.5; COX-2: 8.0 |
| Indomethacin (Standard) | COX-1: 9.17; COX-2: N/A |
Case Studies
One notable study evaluated the compound's effects on glioma cell lines. The results indicated a significant reduction in cell proliferation and migration, suggesting potential therapeutic applications in treating glioblastoma.
Another study focused on the pharmacokinetics and toxicity profile of the compound, revealing a favorable safety margin in animal models compared to existing chemotherapeutics.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that substituents on the phenyl ring significantly influence biological activity. For example:
- Dimethoxy groups enhance solubility and bioavailability.
- Electron-withdrawing groups can increase potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
